N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide, also known as PAP-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. PAP-1 belongs to the class of compounds known as propargylamines, which have been shown to possess neuroprotective properties.
Scientific Research Applications
N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been shown to possess neuroprotective properties, which can help prevent the death of neurons in the brain. Additionally, N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO enzymes can lead to an increase in the levels of these neurotransmitters, which can have beneficial effects on the brain.
Biochemical and Physiological Effects:
N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective properties, N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been shown to possess anti-inflammatory properties. N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide is its high purity and high yield synthesis method, which makes it a suitable compound for scientific research. Additionally, N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been extensively studied and has a well-established mechanism of action. However, one of the limitations of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide is its potential toxicity. N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for the study of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide. One area of research is the development of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide analogs with improved pharmacological properties. Another area of research is the study of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide in combination with other compounds for the treatment of neurodegenerative diseases. Additionally, the study of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide in other disease models, such as cancer and cardiovascular disease, may provide new insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide involves the reaction of 2-bromo-N-(prop-2-yn-1-yl)benzamide with propargylamine in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling reaction, which results in the formation of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide. The synthesis of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been optimized to yield high purity and high yield, making it a suitable compound for scientific research.
properties
IUPAC Name |
N-prop-2-ynyl-2-(prop-2-ynylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-3-9-14-12-8-6-5-7-11(12)13(16)15-10-4-2/h1-2,5-8,14H,9-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMSLFRMNWZLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=CC=C1C(=O)NCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.